
Ácido 5-fenilisoxazol-3-carboxílico
Descripción general
Descripción
5-Phenylisoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 . It is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
A number of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and analyzed for their ability to inhibit xanthine oxidase . The presence of a cyano group at the 3-position of the phenyl moiety turned out to be the preferred substitution pattern .Molecular Structure Analysis
The molecular structure of 5-Phenylisoxazole-3-carboxylic acid consists of a phenyl ring attached to an isoxazole ring, which is further connected to a carboxylic acid group . The InChI string of the compound is InChI=1S/C10H7NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) .Chemical Reactions Analysis
The chemical reactions involving 5-Phenylisoxazole-3-carboxylic acid are primarily related to its ability to inhibit xanthine oxidase . The presence of a cyano group at the 3-position of the phenyl moiety was found to be the preferred substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Phenylisoxazole-3-carboxylic acid include a molecular weight of 189.17 g/mol, an XLogP3 of 2.4, one hydrogen bond donor count, and four hydrogen bond acceptor counts . The compound is a solid at 20 degrees Celsius .Aplicaciones Científicas De Investigación
Química Medicinal
Ácido 5-fenilisoxazol-3-carboxílico: es un andamiaje valioso en química medicinal debido a su anillo isoxazol, que es una característica común en muchos productos farmacéuticos . Sus derivados se han explorado para diversas actividades biológicas, incluidas las propiedades anticancerígenas, antibacterianas y antioxidantes. Por ejemplo, los derivados de este compuesto se han sintetizado y evaluado por su potencial como inhibidores del crecimiento de Mycobacterium tuberculosis .
Diseño de Fármacos
En el diseño de fármacos, This compound sirve como intermedio para la síntesis de moléculas más complejas. Se ha utilizado en la preparación de intermediarios para la síntesis de penicilina y otros derivados de isoxazolopiridona, que son importantes en el desarrollo de nuevos agentes terapéuticos .
Nanocatálisis
El compuesto encuentra aplicación en la nanocatálisis, particularmente en el desarrollo de rutas sintéticas libres de metales para la síntesis de isoxazol. Esto es crucial para crear estrategias sintéticas ecológicas que eviten el uso de metales como cobre o rutenio, que pueden ser costosos y tóxicos .
Aplicaciones de Sensores
Los derivados de isoxazol, incluidos los de This compound, se investigan por sus capacidades de detección. Por ejemplo, se han utilizado en la determinación fluorimétrica de ciertos compuestos en plasma, mostrando su potencial en aplicaciones de química analítica .
Investigación Anticancerígena
La parte isoxazol es significativa en la investigación anticancerígena. Los estudios han demostrado que ciertos derivados de This compound exhiben efectos inhibitorios sobre el crecimiento de las células cancerosas, destacando su relevancia en la búsqueda de nuevos fármacos anticancerosos .
Síntesis Orgánica
This compound: también es un actor clave en la síntesis orgánica. Se utiliza para crear una variedad de andamiajes heterocíclicos funcionalizados, que son esenciales para expandir el espacio químico disponible para los químicos medicinales. Estos andamiajes son fundamentales en la síntesis de diversas moléculas heterocíclicas, acelerando los programas de descubrimiento de fármacos .
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with 5-Phenylisoxazole-3-carboxylic acid include causing skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .
Direcciones Futuras
In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of enormous significance . It is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is a future direction in this field .
Análisis Bioquímico
Biochemical Properties
Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that isoxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
5-phenyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYOBHXWBRKOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162701 | |
| Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14441-90-8 | |
| Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014441908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenylisoxazole-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 5-phenylisoxazole-3-carboxylic acid derivatives?
A: 5-Phenylisoxazole-3-carboxylic acid serves as a versatile building block for various derivatives. One common approach involves converting it to the corresponding acid chloride, which can then react with different nucleophiles. For instance, reacting the acid chloride with curcumin in the presence of triethylamine yields curcumin esters containing the 5-phenylisoxazole-3-carboxylic acid moiety []. Another approach involves using 5-phenylisoxazole-3-carboxylic acid as a starting material for synthesizing more complex heterocyclic systems, such as 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines [].
Q2: Has 5-phenylisoxazole-3-carboxylic acid been investigated for any specific biological activities?
A: Yes, research suggests that derivatives of 5-phenylisoxazole-3-carboxylic acid exhibit potential as xanthine oxidase inhibitors []. Xanthine oxidase plays a crucial role in uric acid production, and its inhibition is a therapeutic strategy for treating gout and related conditions.
Q3: Can you provide an example of how 5-phenylisoxazole-3-carboxylic acid is used in peptide chemistry?
A: Researchers have employed 5-phenylisoxazole-3-carboxylic acid to synthesize acyl derivatives of prolylleucylglycinamide []. This involved reacting the acid chloride of 5-phenylisoxazole-3-carboxylic acid with prolylleucylglycinamide. This modification could potentially impact the peptide's conformation, stability, or biological activity.
Q4: Are there any studies exploring the fragmentation patterns of 5-phenylisoxazole-3-carboxylic acid derivatives?
A: Yes, studies have investigated the oxidative fragmentation of t-butyl 5-phenylisoxazole-3-peroxycarboxylate (a derivative of 5-phenylisoxazole-3-carboxylic acid) []. This oxidative fragmentation yielded 5-phenylisoxazole-3-carboxylic acid and benzaldehyde, providing insights into the compound's reactivity and potential degradation pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
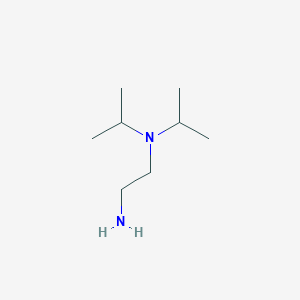
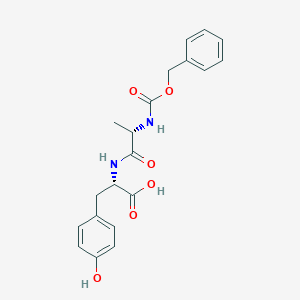

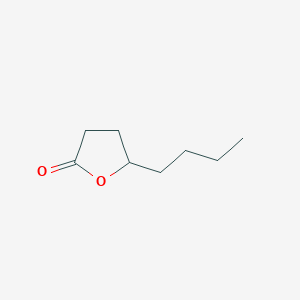

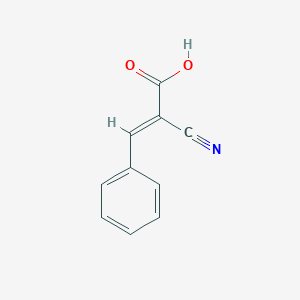
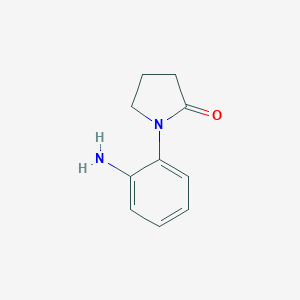
![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)
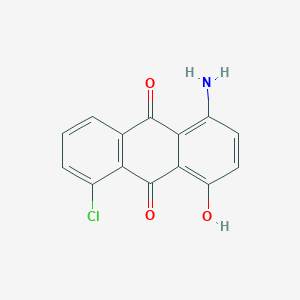
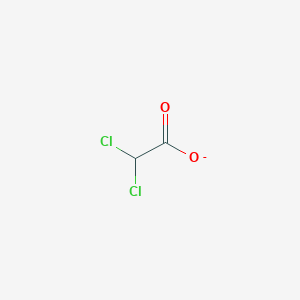

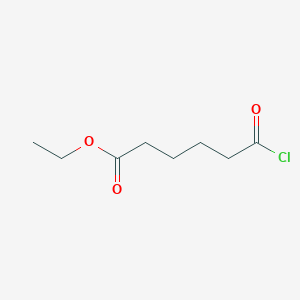
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-](/img/structure/B87214.png)

